molecular formula C10H8BrFO B13672305 8-Bromo-7-fluoro-3,4-dihydronaphthalen-2(1H)-one

8-Bromo-7-fluoro-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13672305
M. Wt: 243.07 g/mol
InChI Key: QFDIMVRXSCIUHL-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoro-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of bromine and fluorine atoms attached to the naphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-fluoro-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a naphthalenone precursor. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and controlled environments to ensure the purity and yield of the product. The process may include steps such as distillation, crystallization, and purification to obtain the final compound in a usable form.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-fluoro-3,4-dihydronaphthalen-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes.

Scientific Research Applications

8-Bromo-7-fluoro-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoro-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-7-chloro-3,4-dihydronaphthalen-2(1H)-one
  • 8-Bromo-7-iodo-3,4-dihydronaphthalen-2(1H)-one
  • 8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one

Uniqueness

8-Bromo-7-fluoro-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions compared to similar compounds. The specific substitution pattern can lead to distinct chemical and physical properties, making it valuable for targeted research applications.

Properties

Molecular Formula

C10H8BrFO

Molecular Weight

243.07 g/mol

IUPAC Name

8-bromo-7-fluoro-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H8BrFO/c11-10-8-5-7(13)3-1-6(8)2-4-9(10)12/h2,4H,1,3,5H2

InChI Key

QFDIMVRXSCIUHL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C(=C(C=C2)F)Br

Origin of Product

United States

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